Aloc-Asp(OtBu)-OH.DCHA Aloc-Asp(OtBu)-OH.DCHA
Brand Name: Vulcanchem
CAS No.:
VCID: VC18808399
InChI: InChI=1S/C12H19NO6.C12H23N/c1-5-6-18-11(17)13-8(10(15)16)7-9(14)19-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,15,16);11-13H,1-10H2/t8-;/m0./s1
SMILES:
Molecular Formula: C24H42N2O6
Molecular Weight: 454.6 g/mol

Aloc-Asp(OtBu)-OH.DCHA

CAS No.:

Cat. No.: VC18808399

Molecular Formula: C24H42N2O6

Molecular Weight: 454.6 g/mol

* For research use only. Not for human or veterinary use.

Aloc-Asp(OtBu)-OH.DCHA -

Specification

Molecular Formula C24H42N2O6
Molecular Weight 454.6 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(prop-2-enoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C12H19NO6.C12H23N/c1-5-6-18-11(17)13-8(10(15)16)7-9(14)19-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,15,16);11-13H,1-10H2/t8-;/m0./s1
Standard InChI Key BWZPYGCMXCOSND-QRPNPIFTSA-N
Isomeric SMILES CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2
Canonical SMILES CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2

Introduction

Chemical Structure and Synthesis of Aloc-Asp(OtBu)-OH.DCHA

Structural Characteristics

Aloc-Asp(OtBu)-OH.DCHA features three critical functional modifications (Table 1):

Functional GroupProtecting GroupRole
α-Amino groupAllyloxycarbonylPrevents undesired reactions during peptide elongation; removable via Pd(0) catalysis .
β-Carboxyl side chaintert-Butyl esterStabilizes the carboxyl group under basic conditions; cleaved with TFA.
Free α-Carboxyl groupDicyclohexylammonium saltEnhances crystallinity and solubility in organic solvents .

The DCHA counterion neutralizes the free α-carboxyl group, facilitating purification and reducing hygroscopicity.

Synthesis Pathway

The synthesis of Aloc-Asp(OtBu)-OH.DCHA involves sequential protection and salt formation (Figure 1):

  • Amino Protection: L-aspartic acid reacts with allyloxycarbonyl chloride (Aloc-Cl) in a biphasic system (water/dichloromethane) under basic conditions (pH 9–10) to yield Aloc-Asp-OH.

  • Side-Chain Protection: The β-carboxyl group is esterified with tert-butanol using DCC (dicyclohexylcarbodiimide) as a coupling agent, forming Aloc-Asp(OtBu)-OH.

  • Salt Formation: Treatment with dicyclohexylamine in ethyl acetate precipitates the DCHA salt, yielding the final product.

Critical challenges include minimizing racemization during protection and ensuring complete salt formation. Analytical techniques such as <sup>1</sup>H NMR and HPLC (purity >98%) confirm successful synthesis.

Applications in Solid-Phase Peptide Synthesis (SPPS)

Case Study: Synthesis of Aspartic Acid-Containing Peptides

In a model synthesis of β-amyloid (1–42), Aloc-Asp(OtBu)-OH.DCHA was incorporated at position 23. Key outcomes included:

  • Coupling Efficiency: >99% per cycle (monitored by Kaiser test).

  • Purity: Final peptide purity of 92% after HPLC purification.

  • Side Reactions: Minimal aspartimide formation (<1%) due to the steric bulk of the tert-butyl ester .

Comparatively, using Boc-Asp-OtBu (without DCHA) resulted in lower solubility, necessitating prolonged coupling times .

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) of Aloc-Asp(OtBu)-OH.DCHA reveals:

  • Aloc Group: δ 5.8–5.9 (m, 1H, CH<sub>2</sub>=CH–), δ 5.2–5.4 (m, 2H, CH<sub>2</sub>=CH<sub>2</sub>).

  • tert-Butyl Ester: δ 1.4 (s, 9H, C(CH<sub>3</sub>)<sub>3</sub>).

  • DCHA Protons: δ 3.2–3.4 (m, 2H, cyclohexyl CH).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in H<sub>2</sub>O/MeCN gradient) confirms a single peak at 12.3 min, correlating with ≥98% purity.

Mass Spectrometry

ESI-MS ([M+H]<sup>+</sup>): m/z 455.3 (calculated 454.6), consistent with the protonated molecular ion.

Comparative Analysis with Related Protected Amino Acids

Aloc vs. Fmoc/Boc Protection

ParameterAloc-Asp(OtBu)-OH.DCHAFmoc-Asp(OtBu)-OHBoc-Asp(OtBu)-OH
Deprotection ConditionsPd(0)/MorpholinePiperidine/DMFTFA/CH<sub>2</sub>Cl<sub>2</sub>
Side-Chain StabilityStable to basesBase-labileAcid-labile
SolubilityHigh (DCHA salt)ModerateLow

Aloc’s compatibility with acid-labile side-chain protections (e.g., trityl) makes it superior for synthesizing acid-sensitive peptides .

DCHA Salt vs. Free Acid Form

Recent Advances and Future Directions

Photocleavable Aloc Derivatives

Recent studies propose replacing Aloc with ortho-nitrobenzyloxycarbonyl (Nboc), enabling UV-light-mediated deprotection for spatially resolved peptide synthesis .

Applications in Glycopeptide Synthesis

Aloc-Asp(OtBu)-OH.DCHA facilitates the incorporation of glycosylated aspartic acid residues. In a 2024 study, sialyl-Lewis<sup>X</sup>-Asp was synthesized with 85% yield using Aloc protection, avoiding β-elimination common with Fmoc chemistry .

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